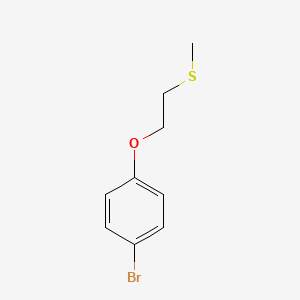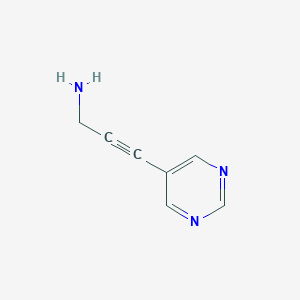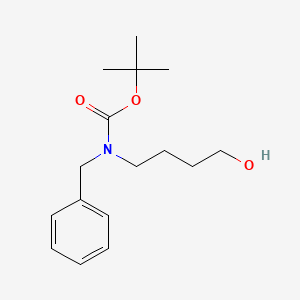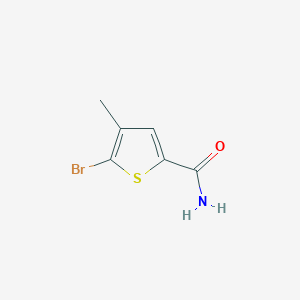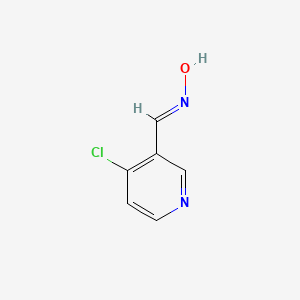
(E)-4-Chloronicotinaldehyd-oxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Chloronicotinaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond
Wissenschaftliche Forschungsanwendungen
(E)-4-Chloronicotinaldehyde oxime has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-4-Chloronicotinaldehyde oxime can be synthesized through the condensation of 4-chloronicotinaldehyde with hydroxylamine. The reaction typically occurs in an aqueous medium and may be catalyzed by aniline or phenylenediamine derivatives to enhance the reaction rate . The general reaction scheme is as follows:
4-Chloronicotinaldehyde+Hydroxylamine→(E)-4-Chloronicotinaldehyde oxime
Industrial Production Methods: Industrial production of (E)-4-Chloronicotinaldehyde oxime involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high yield and purity of the final product. Techniques such as crystallization and distillation are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-4-Chloronicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of oximes can yield amines.
Substitution: Oximes can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: Sodium metal or sodium amalgam in an appropriate solvent.
Substitution: Nucleophiles such as alkyl halides or sulfonates.
Major Products:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Substituted oximes or related derivatives.
Wirkmechanismus
The mechanism of action of (E)-4-Chloronicotinaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation is achieved through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
HI-6: A potent oxime reactivator used in nerve agent poisoning.
Uniqueness: (E)-4-Chloronicotinaldehyde oxime is unique due to its specific structural features, such as the presence of a chlorine atom on the nicotinaldehyde moiety.
Eigenschaften
CAS-Nummer |
471909-43-0 |
|---|---|
Molekularformel |
C6H5ClN2O |
Molekulargewicht |
156.57 g/mol |
IUPAC-Name |
(NZ)-N-[(4-chloropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5ClN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H/b9-4- |
InChI-Schlüssel |
MKJYDOKLIMMJDA-WTKPLQERSA-N |
SMILES |
C1=CN=CC(=C1Cl)C=NO |
Isomerische SMILES |
C1=CN=CC(=C1Cl)/C=N\O |
Kanonische SMILES |
C1=CN=CC(=C1Cl)C=NO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


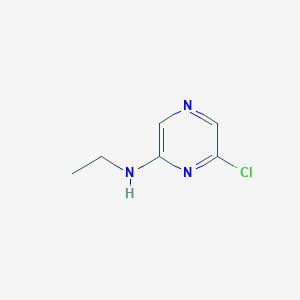
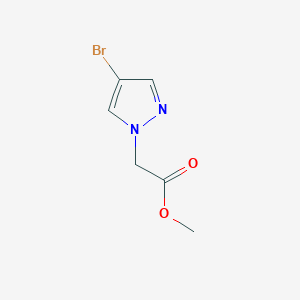
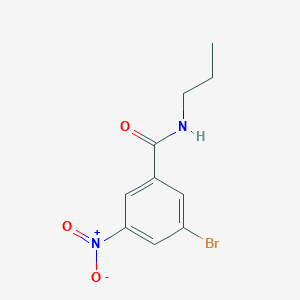
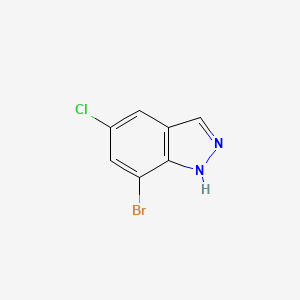
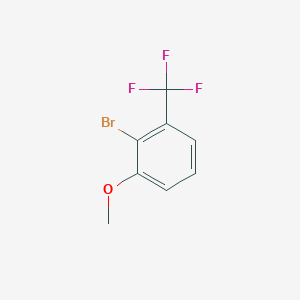
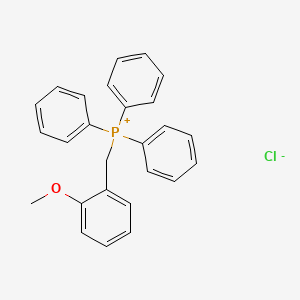

![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)
![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)

